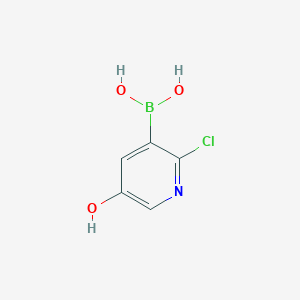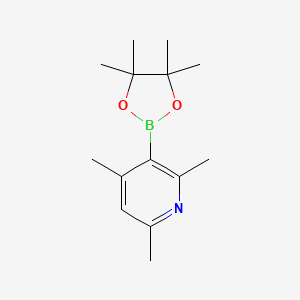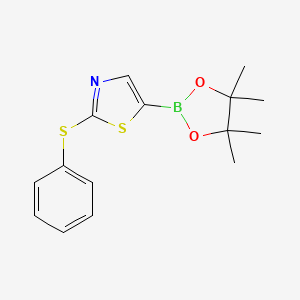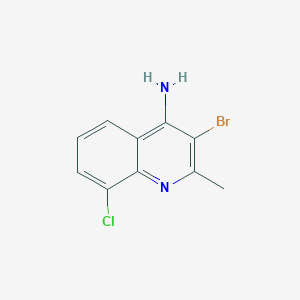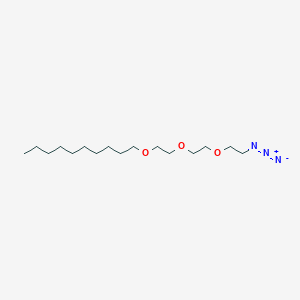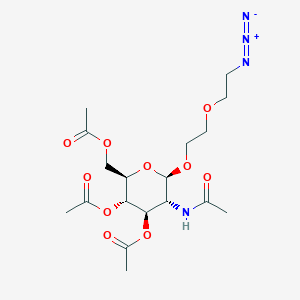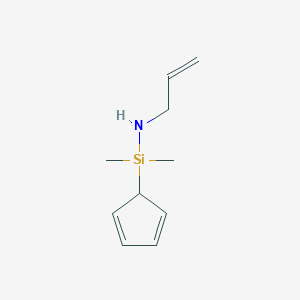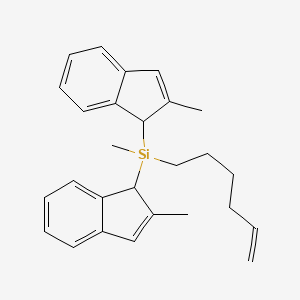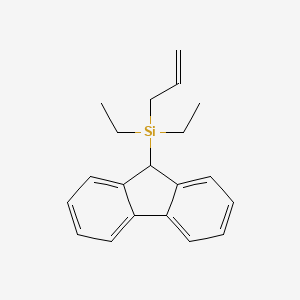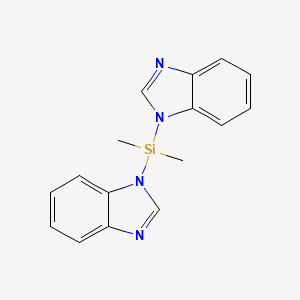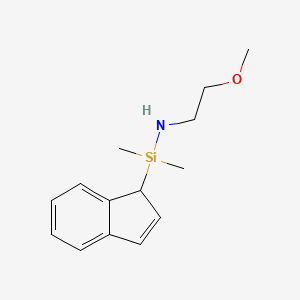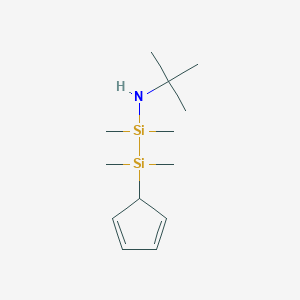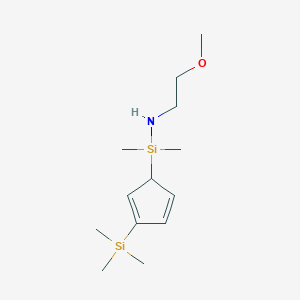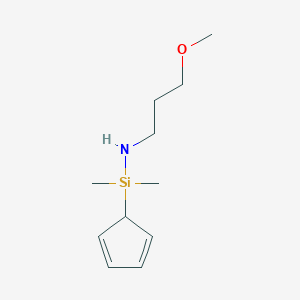
N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine: is an organosilicon compound that features a cyclopentadienyl group, a dimethylsilyl group, and a 3-methoxypropylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane to form cyclopentadienyldimethylsilane. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.
Biology: In biological research, this compound can be used to modify surfaces or biomolecules, enhancing their stability and functionality.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants.
作用机制
The mechanism by which N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine exerts its effects involves the interaction of its functional groups with various molecular targets. The cyclopentadienyl group can participate in π-bonding interactions, while the dimethylsilyl group can form strong Si-O or Si-C bonds. The 3-methoxypropylamine moiety can engage in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
- N-(Cyclopentadienyldimethylsilyl)-N-(2-methoxyethyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(4-methoxybutyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(3-ethoxypropyl)amine
Uniqueness: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine is unique due to the presence of the 3-methoxypropylamine moiety, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOSi/c1-13-10-6-9-12-14(2,3)11-7-4-5-8-11/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEFFTLHLCDYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN[Si](C)(C)C1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
